

In Vitro Characterization of Osilodrostat Phosphate: A Technical Guide

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Compound of Interest		
Compound Name:	Osilodrostat Phosphate	
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Abstract

Osilodrostat (LCI699), the active moiety of **Osilodrostat Phosphate** (Isturisa®), is a potent, orally bioavailable steroidogenesis inhibitor approved for the treatment of Cushing's disease.[1] [2][3] Its primary mechanism of action is the inhibition of 11β-hydroxylase (CYP11B1), the terminal enzyme in the cortisol biosynthesis pathway.[1][2][3][4][5] This technical guide provides an in-depth overview of the in vitro characterization of Osilodrostat, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and relevant experimental workflows.

Mechanism of Action

Osilodrostat is a competitive inhibitor of CYP11B1, the enzyme responsible for the conversion of 11-deoxycortisol to cortisol.[4][5] By blocking this final step, Osilodrostat effectively reduces cortisol production.[4][5] Additionally, Osilodrostat inhibits aldosterone synthase (CYP11B2), the enzyme that converts corticosterone to aldosterone, though its affinity for CYP11B1 is a key aspect of its therapeutic effect in Cushing's disease.[4][6][7] The inhibition of these enzymes leads to an accumulation of precursor steroids, such as 11-deoxycortisol and 11-deoxycorticosterone.[1][8][9] In some in vitro systems, at higher concentrations, Osilodrostat has also been observed to have a modest inhibitory effect on CYP17A1 activity.[7][8]



Quantitative In Vitro Data

The inhibitory potency of Osilodrostat has been quantified in various in vitro systems, including recombinant human enzymes and human adrenocortical cell lines. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values.

Table 1: Inhibitory Potency of Osilodrostat against Recombinant Human Steroidogenic Enzymes

Enzyme	Substrate	Parameter	Value (nM)	Reference
CYP11B1 (11β-hydroxylase)	11-deoxycortisol	IC50	2.5 - 35	[10][11]
Ki	2.4	[10]		
CYP11B2 (Aldosterone Synthase)	Corticosterone	IC50	0.28 - 0.7	[10][11][12]
Ki	1.4	[10]		

Table 2: Inhibitory Potency of Osilodrostat on Cortisol and Aldosterone Production in Cell-Based Assays

Cell Line	Condition	Analyte	IC50 (μM)	Reference
HAC15	Basal	Cortisol	0.035	[8][13]
HAC15	ACTH-stimulated	Cortisol	0.0605	[10]
H295R	-	Cortisol	0.0084	[12]
H295R	Angiotensin II- stimulated	Aldosterone	0.0354	[10]
Primary Human Adrenocortical Cells	Basal	Cortisol	0.0347	[10]



Table 3: Comparative Inhibitory Potency of Steroidogenesis Inhibitors on Cortisol Production in HAC15 Cells (Basal Conditions)

Compound	IC50 (μM)	Reference
Osilodrostat	0.035	[8][13]
Metyrapone	0.068	[8][13]
Ketoconazole	0.621	[8][13]

Experimental Protocols Recombinant Enzyme Inhibition Assay (CYP11B1 and CYP11B2)

This protocol describes the determination of the inhibitory activity of Osilodrostat on recombinant human CYP11B1 and CYP11B2.

Materials:

- Recombinant human CYP11B1 or CYP11B2 expressed in a suitable system (e.g., V79MZ cells).
- Substrate: [3H]-labeled 11-deoxycorticosterone for CYP11B1 and [3H]-labeled corticosterone for CYP11B2.
- · Osilodrostat.
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
- Scintillation cocktail.
- · Microplate reader.

Procedure:

Prepare serial dilutions of Osilodrostat in the assay buffer.



- In a microplate, add the recombinant enzyme preparation.
- Add the Osilodrostat dilutions to the wells.
- Initiate the reaction by adding the radiolabeled substrate.
- Incubate the plate at 37°C for a specified time.
- Stop the reaction (e.g., by adding a strong acid).
- Extract the product and remaining substrate using an organic solvent.
- Separate the product from the substrate using thin-layer chromatography (TLC).
- Quantify the amount of radiolabeled product by scintillation counting.
- Calculate the percent inhibition for each Osilodrostat concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based Steroidogenesis Assay (HAC15 or H295R cells)

This protocol outlines the procedure for assessing the effect of Osilodrostat on steroid hormone production in human adrenocortical carcinoma cell lines.

Materials:

- HAC15 or H295R cells.
- Cell culture medium (e.g., DMEM/F12 supplemented with serum and ITS+ Premix).
- Osilodrostat.
- Stimulating agents (optional, e.g., ACTH for HAC15, Angiotensin II or Forskolin for H295R).
- Assay medium (serum-free or low-serum).
- Multi-well cell culture plates.



• LC-MS/MS system or ELISA kits for steroid quantification.

Procedure:

- Seed HAC15 or H295R cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
- Replace the growth medium with assay medium containing serial dilutions of Osilodrostat.
- If applicable, add the stimulating agent to the appropriate wells.
- Incubate the cells for a defined period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
- Collect the cell culture supernatant.
- Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess cytotoxicity of the compound.
- Analyze the steroid profile (cortisol, aldosterone, precursors) in the supernatant using LC-MS/MS or quantify specific steroids using ELISA.
- Normalize steroid levels to cell viability or total protein content.
- Calculate the percent inhibition of steroid production at each Osilodrostat concentration and determine the IC50 values.

Steroid Profiling by LC-MS/MS

This protocol provides a general workflow for the simultaneous quantification of multiple steroids in cell culture supernatants.

Materials:

- Cell culture supernatant samples.
- Internal standards (deuterated steroids).
- Acetonitrile for protein precipitation.



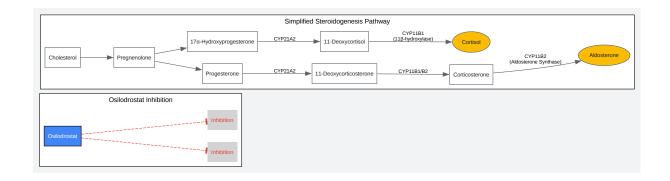
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an appropriate column (e.g., C18).
- Mobile phases (e.g., water with formic acid and methanol with formic acid).

Procedure:

- Sample Preparation:
 - To a defined volume of cell culture supernatant, add a mixture of deuterated internal standards.
 - o Precipitate proteins by adding cold acetonitrile.
 - Vortex and centrifuge to pellet the precipitated proteins.
 - Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in the initial mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Separate the steroids using a suitable gradient elution program.
 - Detect and quantify the steroids using multiple reaction monitoring (MRM) in positive ion mode. Each steroid will have a specific precursor ion and product ion transition.
- Data Analysis:
 - Generate a calibration curve for each steroid using standards of known concentrations.
 - Calculate the concentration of each steroid in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

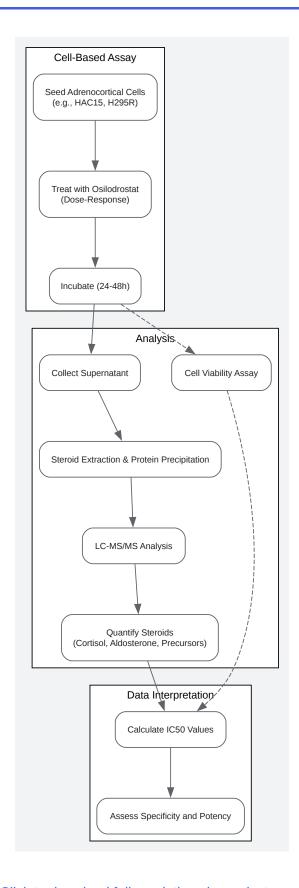




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Caption: Mechanism of action of Osilodrostat in the steroidogenesis pathway.





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Caption: General workflow for in vitro characterization of Osilodrostat.



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